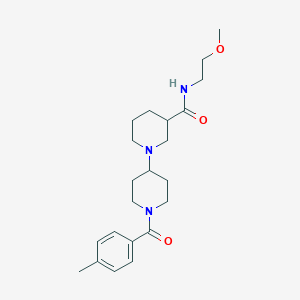![molecular formula C18H20N2OS B5345330 1-ethyl-2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5345330.png)
1-ethyl-2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazole, also known as EK-1, is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 1-ethyl-2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. Specifically, this compound has been found to inhibit the activity of protein kinase B (PKB), which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been found to have a range of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory conditions. It has also been found to have neuroprotective effects, which could make it useful in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 1-ethyl-2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazole is that it has been well-characterized, and its synthesis has been optimized to yield high-purity samples. This makes it easier to conduct experiments with the compound and to obtain reliable results. However, one limitation of this compound is that it has not yet been extensively studied in vivo, meaning that its effects in living organisms are not well-understood.
将来の方向性
There are many potential future directions for research involving 1-ethyl-2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazole. One area of interest is in the development of this compound-based therapies for cancer. Researchers could investigate the use of this compound in combination with other anticancer agents to enhance its effectiveness. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify other signaling pathways that it may target. Finally, researchers could investigate the potential use of this compound in the treatment of other diseases, such as inflammatory and neurological disorders.
合成法
The synthesis of 1-ethyl-2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazole involves several steps, including the reaction of 4-methylphenol with 2-chloroethyl ethyl sulfide to form 2-(4-methylphenoxy)ethyl ethyl sulfide. This intermediate is then reacted with o-phenylenediamine to form this compound. The synthesis of this compound has been well-established, and various modifications have been made to optimize the yield and purity of the compound.
科学的研究の応用
1-ethyl-2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazole has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One of the primary areas of research has been in the field of cancer treatment. This compound has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
1-ethyl-2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-3-20-17-7-5-4-6-16(17)19-18(20)22-13-12-21-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBCMNUZBSHPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCCOC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-(2,5-dichlorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5345259.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5345276.png)

![4-{5-[2-cyano-2-(3,4-dimethoxyphenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5345299.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-benzylacetamide](/img/structure/B5345306.png)



![methyl 7-(2,3-dichlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5345329.png)
![5-ethyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5345334.png)

![2-[(3-methylbenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5345351.png)
![5-[(3-methoxyphenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5345357.png)
![2-methyl-4-{4-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5345361.png)